Cas no 292168-14-0 ((5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one)

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one structure
292168-14-0 structure
商品名:(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one
CAS番号:292168-14-0
MF:C13H10F3NOS2
メガワット:317.349811077118
CID:6602881
PubChem ID:2256447

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one 化学的及び物理的性質

名前と識別子

    • (5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one
    • 4-Thiazolidinone, 3-ethyl-2-thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-
    • 3-Ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one
    • AKOS003237736
    • 292168-14-0
    • F0379-0009
    • (5Z)-3-ETHYL-2-SULFANYLIDENE-5-{[4-(TRIFLUOROMETHYL)PHENYL]METHYLIDENE}-1,3-THIAZOLIDIN-4-ONE
    • (Z)-3-ethyl-2-thioxo-5-(4-(trifluoromethyl)benzylidene)thiazolidin-4-one
    • (5Z)-3-ethyl-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one
    • Z44297142
    • インチ: 1S/C13H10F3NOS2/c1-2-17-11(18)10(20-12(17)19)7-8-3-5-9(6-4-8)13(14,15)16/h3-7H,2H2,1H3
    • InChIKey: BFNNCOLSVSYEHB-UHFFFAOYSA-N
    • ほほえんだ: S1C(=CC2=CC=C(C(F)(F)F)C=C2)C(=O)N(CC)C1=S

計算された属性

  • せいみつぶんしりょう: 317.01559078g/mol
  • どういたいしつりょう: 317.01559078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 6
  • 重原子数: 20
  • 回転可能化学結合数: 2
  • 複雑さ: 439
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.2
  • トポロジー分子極性表面積: 77.7Ų

じっけんとくせい

  • 密度みつど: 1.45±0.1 g/cm3(Predicted)
  • ふってん: 372.9±52.0 °C(Predicted)
  • 酸性度係数(pKa): -2.80±0.20(Predicted)

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0379-0009-15mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
15mg
$89.0 2023-08-15
Life Chemicals
F0379-0009-2μmol
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
2μmol
$57.0 2023-08-15
Life Chemicals
F0379-0009-10μmol
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
10μmol
$69.0 2023-08-15
Life Chemicals
F0379-0009-2mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
2mg
$59.0 2023-08-15
Life Chemicals
F0379-0009-3mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
3mg
$63.0 2023-08-15
Life Chemicals
F0379-0009-25mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
25mg
$109.0 2023-08-15
Life Chemicals
F0379-0009-1mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
1mg
$54.0 2023-08-15
Life Chemicals
F0379-0009-4mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
4mg
$66.0 2023-08-15
Life Chemicals
F0379-0009-30mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
30mg
$119.0 2023-08-15
Life Chemicals
F0379-0009-5mg
(5Z)-3-ethyl-2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-4-one
292168-14-0 90%+
5mg
$69.0 2023-08-15

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one 関連文献

(5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-oneに関する追加情報

Introduction to (5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one and Its Significance in Modern Chemical Biology

Compound with the CAS number 292168-14-0, specifically identified as (5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one, represents a fascinating molecule with profound implications in the realm of chemical biology. This compound, characterized by its intricate structural framework, has garnered significant attention due to its unique chemical properties and potential applications in pharmaceutical research and drug development.

The structural composition of this molecule is notable for its incorporation of several key functional groups, including an ethyl substituent at the 3-position, a sulfanylidene moiety at the 2-position, and a 4-(trifluoromethyl)phenylmethylidene group at the 5-position. These features contribute to the compound's overall reactivity and make it a promising candidate for further investigation in various biological contexts.

In recent years, there has been a growing interest in thiazolidinone derivatives due to their versatile biological activities. Thiazolidinones are heterocyclic compounds that exhibit a wide range of pharmacological properties, making them valuable scaffolds for drug discovery. The presence of the thiazole ring in this compound not only imparts stability but also enhances its potential as a bioactive molecule.

The trifluoromethyl group appended to the phenyl ring is another critical feature that influences the compound's behavior. This group is known for its ability to modulate metabolic stability, lipophilicity, and binding affinity, thereby enhancing the compound's efficacy as a pharmacological agent. The combination of these structural elements suggests that this molecule could possess significant therapeutic potential.

Recent studies have highlighted the importance of sulfanylidene-containing compounds in medicinal chemistry. These molecules have been shown to exhibit inhibitory effects on various enzymes and receptors, making them attractive for the development of novel therapeutic agents. The sulfanylidene moiety in this compound may play a crucial role in its interactions with biological targets, contributing to its potential pharmacological activity.

The ethyl substituent at the 3-position of the thiazolidinone ring adds another layer of complexity to the molecule's structure. This group can influence both the electronic properties and steric environment of the molecule, potentially affecting its binding interactions with biological targets. Understanding these structural influences is essential for optimizing the compound's pharmacological properties.

Advances in computational chemistry have enabled researchers to predict and analyze the behavior of complex molecules like this one with greater accuracy. Molecular modeling studies can provide insights into how the various functional groups interact with each other and with potential biological targets. These insights are invaluable for guiding synthetic modifications aimed at enhancing the compound's therapeutic efficacy.

In addition to its structural features, the chemical properties of this compound are also influenced by its solubility profile and thermal stability. These factors are critical considerations in drug development, as they impact both formulation and bioavailability. Researchers have been exploring various strategies to improve solubility and stability while maintaining or enhancing biological activity.

The synthesis of this compound represents a significant achievement in organic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to construct complex molecules like this one with greater precision and efficiency.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for research in chemical biology, where it can be used to probe biological mechanisms and identify new therapeutic targets. The ability to modulate specific biological pathways with precision is crucial for developing effective treatments for complex diseases.

Ongoing research is focused on exploring new derivatives of this compound that may exhibit enhanced biological activity or improved pharmacokinetic properties. By systematically modifying key structural elements, researchers aim to develop more effective therapeutic agents based on this promising scaffold.

The integration of computational tools with experimental techniques has revolutionized drug discovery research. High-throughput screening methods combined with molecular modeling allow researchers to rapidly evaluate large libraries of compounds for their potential biological activity. This approach has accelerated the discovery process and led to the identification of novel lead compounds like this one.

The role of thiazolidinone derivatives in treating various diseases continues to be an area of active investigation. Their ability to interact with multiple biological targets makes them versatile candidates for developing multi-target drugs, which can address complex pathological processes more effectively than single-target therapies.

In conclusion, (5Z)-3-ethyl-2-sulfanylidene-5-{4-(trifluoromethyl)phenylmethylidene}-1,3-thiazolidin-4-one (CAS no: 292168-14-0) is a structurally complex and biologically relevant molecule with significant potential applications in pharmaceutical research. Its unique combination of functional groups and favorable chemical properties make it an attractive candidate for further investigation and development into novel therapeutic agents.

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